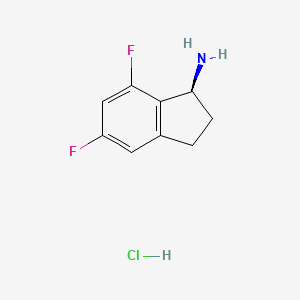
(1S)-5,7-ジフルオロ-2,3-ジヒドロ-1H-インデン-1-アミン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride: is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of two fluorine atoms at the 5 and 7 positions of the indene ring, and an amine group at the 1 position, forming a hydrochloride salt. Its distinct chemical structure makes it a subject of interest in medicinal chemistry and other scientific disciplines.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or chemical resistance.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in studying enzyme kinetics and mechanisms.
Cell Signaling: It can be used to modulate cell signaling pathways, providing insights into cellular processes and functions.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of neurological disorders or cancer.
Pharmacology: It can be used in pharmacological studies to investigate its effects on various biological targets and pathways.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals or pharmaceuticals.
Analytical Chemistry: It can be employed as a standard or reference material in analytical techniques such as chromatography or spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indene Ring: The initial step involves the formation of the indene ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a substituted benzene derivative, with a cyclizing agent under controlled conditions.
Introduction of Fluorine Atoms: The next step involves the introduction of fluorine atoms at the 5 and 7 positions of the indene ring. This can be accomplished using fluorinating agents such as elemental fluorine or fluorine-containing reagents under specific reaction conditions.
Amination: The final step involves the introduction of the amine group at the 1 position of the indene ring. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.
Formation of Hydrochloride Salt: The synthesized amine is then converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of (1S)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Industrial methods may also include additional purification steps such as recrystallization or chromatography to achieve the desired quality.
化学反応の分析
Types of Reactions:
Oxidation: (1S)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, potentially converting the amine group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as sodium iodide or potassium thiocyanate can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives such as alcohols or alkanes.
Substitution: Substituted derivatives with different halogens or functional groups.
作用機序
The mechanism of action of (1S)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, leading to various biological effects. The compound may bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. For example, it may act as an agonist or antagonist of certain neurotransmitter receptors, affecting neuronal communication and function. Additionally, it may inhibit specific enzymes involved in metabolic pathways, altering cellular processes and functions.
類似化合物との比較
(1S,2R)-(+)-Ephedrine hydrochloride: A compound with a similar amine group but different substitution pattern on the aromatic ring.
Ambroxol hydrochloride: A mucolytic agent with a similar hydrochloride salt form but different core structure.
Bromhexine hydrochloride: Another mucolytic agent with structural similarities but different functional groups.
Uniqueness:
Fluorine Substitution: The presence of fluorine atoms at the 5 and 7 positions of the indene ring is a unique feature that distinguishes (1S)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride from other similar compounds. This substitution can significantly influence the compound’s chemical and biological properties.
Amination: The specific placement of the amine group at the 1 position of the indene ring also contributes to its uniqueness, affecting its reactivity and interactions with biological targets.
特性
IUPAC Name |
(1S)-5,7-difluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-6-3-5-1-2-8(12)9(5)7(11)4-6;/h3-4,8H,1-2,12H2;1H/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGKCSOJPKGCKX-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C(=CC(=C2)F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1N)C(=CC(=C2)F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2361341.png)
![Ethyl 3-(2-ethoxy-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2361342.png)
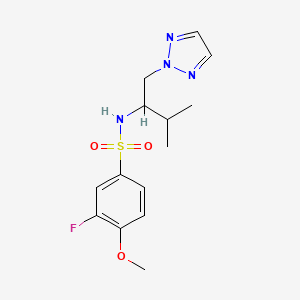
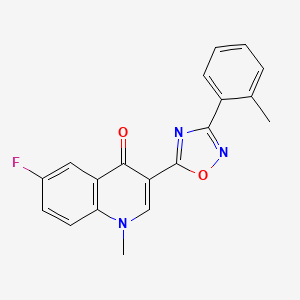
![Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone](/img/structure/B2361348.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2361351.png)
![1-methyl-2-neopentyl-1H-benzo[d]imidazole](/img/structure/B2361352.png)
![(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]decane-4-carbonyl chloride](/img/structure/B2361353.png)
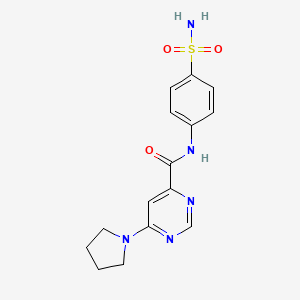
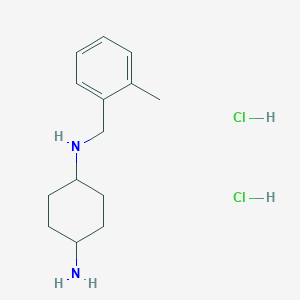
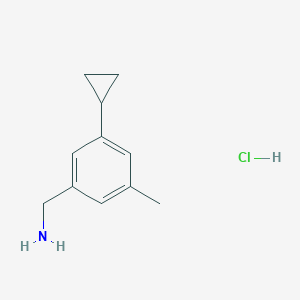
![methyl 3-[({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)methyl]-4-methoxybenzoate](/img/structure/B2361358.png)

![Ethyl 2-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2361364.png)
